molecular formula C30H34N4O3 B2472786 5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione CAS No. 868144-08-5

5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione

Cat. No. B2472786
CAS RN: 868144-08-5
M. Wt: 498.627
InChI Key: DCOQHIGWBMNLNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Various synthesis protocols have been reported for constructing the quinoline scaffold. Classical methods include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for constructing and functionalizing this scaffold .


Molecular Structure Analysis

The compound consists of a benzene ring fused with a pyridine moiety, forming a characteristic double-ring structure. The molecular formula is C9H7N. The pyranoquinoline ring system is of particular interest in medicinal chemistry .

Scientific Research Applications

Fluorescence Properties and Dye Applications

Compounds similar to the specified chemical have been synthesized and studied for their fluorescence properties. These compounds have been applied to polyester fibers as fluorescent dyes, highlighting their potential in material science and textile engineering for creating materials with specific fluorescent characteristics (D. W. Rangnekar & D. D. Rajadhyaksha, 1987).

Molecular Structure and Kinetic Studies

The molecular structure and regioselectivity of similar benzo[g]pyrimido[4,5-b]quinoline derivatives have been thoroughly studied, providing insights into the preference of linear over angular isomers and suggesting possible kinetic controls in product formation. Such studies are crucial for understanding the chemical behavior and synthesis pathways of these compounds, which can be applied in designing more efficient synthesis methods for related chemicals (Jorge Trilleras et al., 2017).

Optical Characterizations for Photodiode Applications

Novel compounds with pyrimidine fused quinolone carboxylate moiety have been designed and characterized for their optical properties, demonstrating their potential in manufacturing organic photodiodes. The analysis includes molecular, structural, and morphological characterizations, indicating these compounds' suitability in the development of optoelectronic devices (Nadia Ali Ahmed Elkanzi et al., 2020).

Synthesis and Chemical Behavior

The synthesis and chemical behavior of related fused quinoline heterocycles have been explored, including their applications in creating novel heterocyclic compounds. These studies contribute to the broader understanding of chemical synthesis techniques and the potential for developing new compounds with desired properties (R. Mekheimer et al., 2005).

Kinase Inhibition for Anticancer Properties

A series of quinoline derivatives bearing a similar moiety have been designed and synthesized, showing promising kinase inhibitory activities and anticancer properties. This highlights the compound's potential application in medicinal chemistry and drug discovery, focusing on developing new anticancer therapies (Qidong Tang et al., 2014).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione' involves the condensation of 4-(benzyl(ethyl)amino)benzaldehyde with 5,5-dimethylcyclohexane-1,3-dione in the presence of ammonium acetate and acetic acid, followed by cyclization with acetic anhydride and sulfuric acid to form the final product.", "Starting Materials": [ "4-(benzyl(ethyl)amino)benzaldehyde", "5,5-dimethylcyclohexane-1,3-dione", "ammonium acetate", "acetic acid", "acetic anhydride", "sulfuric acid" ], "Reaction": [ "Step 1: Condensation of 4-(benzyl(ethyl)amino)benzaldehyde with 5,5-dimethylcyclohexane-1,3-dione in the presence of ammonium acetate and acetic acid to form the intermediate product.", "Step 2: Cyclization of the intermediate product with acetic anhydride and sulfuric acid to form the final product." ] }

CAS RN

868144-08-5

Molecular Formula

C30H34N4O3

Molecular Weight

498.627

IUPAC Name

5-[4-[benzyl(ethyl)amino]phenyl]-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione

InChI

InChI=1S/C30H34N4O3/c1-6-34(18-19-10-8-7-9-11-19)21-14-12-20(13-15-21)24-25-22(16-30(2,3)17-23(25)35)31-27-26(24)28(36)33(5)29(37)32(27)4/h7-15,24,31H,6,16-18H2,1-5H3

InChI Key

DCOQHIGWBMNLNO-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C3C4=C(CC(CC4=O)(C)C)NC5=C3C(=O)N(C(=O)N5C)C

solubility

not available

Origin of Product

United States

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